molecular formula C25H31NO5 B402009 Prop-2-enyl 4-(4-ethoxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate CAS No. 299947-79-8

Prop-2-enyl 4-(4-ethoxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

Cat. No.: B402009
CAS No.: 299947-79-8
M. Wt: 425.5g/mol
InChI Key: SDPHSQLEJSFFSP-UHFFFAOYSA-N
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Description

Prop-2-enyl 4-(4-ethoxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate is a polyhydroquinoline derivative featuring a prop-2-enyl (allyl) ester group and a 4-ethoxy-3-methoxyphenyl substituent at the 4-position of the quinoline core. Its structural uniqueness lies in the combination of alkoxy substituents on the phenyl ring and the unsaturated allyl ester, which may influence reactivity, solubility, and metabolic stability compared to analogs.

Properties

IUPAC Name

prop-2-enyl 4-(4-ethoxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO5/c1-7-11-31-24(28)21-15(3)26-17-13-25(4,5)14-18(27)23(17)22(21)16-9-10-19(30-8-2)20(12-16)29-6/h7,9-10,12,22,26H,1,8,11,13-14H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPHSQLEJSFFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC=C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Prop-2-enyl 4-(4-ethoxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC23H27NO5
Molecular Weight397.5 g/mol
IUPAC NameProp-2-enyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydroquinoline-3-carboxylate
InChI KeyOUAOTNJQFNULNJ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound involves multiple steps starting from readily available materials. Key synthetic routes include:

  • Formation of the quinoline core through cyclization reactions.
  • Functionalization of the phenyl ring to introduce ethoxy and methoxy groups.
  • Carboxylation at the 3-position to yield the final product.

These steps often require careful control of reaction conditions such as temperature and pH to maximize yield and purity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain quinoline derivatives can inhibit bacterial growth by interfering with essential metabolic pathways. A notable study demonstrated that similar compounds displayed effective antibacterial properties against various strains of bacteria through mechanisms that disrupt cell wall synthesis and function .

Anticancer Effects

The anticancer potential of this compound has been evaluated in several in vitro studies. The MTT assay results indicated strong cytotoxic effects against human breast cancer cell lines (MCF-7), where the compound showed a dose-dependent decrease in cell viability . The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism and proliferation.
  • Receptor Modulation : The compound can bind to various receptors affecting signal transduction pathways related to growth and survival.
  • Reactive Oxygen Species (ROS) Production : Similar compounds have been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .

Case Studies

  • Study on Antimicrobial Activity : A comparative study involving several quinoline derivatives highlighted that prop-2-enyl 4-(4-ethoxy-3-methoxyphenyl)-2,7,7-trimethyl exhibited potent activity against Gram-positive bacteria compared to standard antibiotics.
  • Anticancer Research : In a detailed investigation involving MCF-7 cells, the compound was found to significantly reduce cell proliferation rates at concentrations as low as 10 µM after 48 hours of exposure . The study utilized flow cytometry to analyze cell cycle distribution and confirmed an increase in apoptotic cells.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The key steps often include condensation reactions and functional group modifications to obtain the desired molecular structure. The optimization of reaction conditions is crucial for maximizing yield and purity.

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations such as oxidation, reduction, and substitution reactions.

Case Study: Synthesis of Quinoline Derivatives

Research has shown that derivatives of this compound can be synthesized through oxidation reactions to yield quinoline derivatives with potential applications in pharmaceuticals.

Biology

The biological activities of prop-2-enyl 4-(4-ethoxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate have been investigated extensively. Studies indicate potential antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, one study reported IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential. Its derivatives are being investigated for the development of new drugs targeting specific diseases.

Case Study: Drug Development

A notable application includes the exploration of its derivatives in treating prostate cancer through modulation of specific molecular targets . The interaction with enzymes and receptors has been studied to understand its mechanism of action.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various formulations in the chemical industry.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring at the 4-position of the quinoline core is a critical pharmacophore. Variations in substituents significantly alter electronic, steric, and hydrogen-bonding properties:

Compound Name Phenyl Substituents Key Features Biological Activity (if reported) Reference
Prop-2-enyl 4-(4-ethoxy-3-methoxyphenyl)-... (Target) 4-ethoxy, 3-methoxy Allyl ester; balanced lipophilicity from ethoxy/methoxy Not explicitly reported
4-(2-Chloro-phenyl)-2,7,7-trimethyl-5-oxo-... (Ethyl ester) 2-chloro Chlorine enhances electronegativity; ethyl ester Low-dose pharmacological activity
2-Isopropoxyethyl 4-(3-methoxy-4-propoxyphenyl)-... 3-methoxy, 4-propoxy Bulky isopropoxyethyl ester; increased steric hindrance Not reported
Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-... 3-hydroxy Hydroxyl enables hydrogen bonding; ethyl ester Antioxidant potential inferred
Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-... 5-bromo, 2-hydroxy Bromine adds steric bulk; hydroxyl enhances polarity Not reported
2-Ethoxyethyl 4-[3-chloro-4-hydroxy-5-methoxyphenyl]-... 3-chloro, 4-hydroxy, 5-methoxy Chloro and hydroxy groups increase reactivity; 2-ethoxyethyl ester Not reported

Key Observations :

  • Hydroxyl vs. Alkoxy Groups : Hydroxyl substituents (e.g., 3-hydroxyphenyl) introduce hydrogen-bonding capability, which may improve solubility or target affinity compared to alkoxy groups (e.g., methoxy/ethoxy) .
  • Steric Effects : Bulky substituents (e.g., 4-propoxy) or branched esters (e.g., isopropoxyethyl) may reduce metabolic clearance but hinder membrane permeability .

Ester Group Modifications

The ester moiety influences pharmacokinetics and stability:

Compound Name Ester Group Key Features Reference
Prop-2-enyl 4-(4-ethoxy-3-methoxyphenyl)-... (Target) Prop-2-enyl (allyl) Unsaturated ester; potential for conjugation or hydrolysis
Ethyl 4-(2-chloro-phenyl)-... Ethyl Standard ester; moderate lipophilicity
2-Isopropoxyethyl 4-(3-methoxy-4-propoxyphenyl)-... 2-Isopropoxyethyl Branched ester; increased steric hindrance
DL-Methyl 4-(4-methoxyphenyl)-... Methyl Compact ester; higher polarity, lower bioavailability
2-Ethoxyethyl 4-[3-chloro-4-hydroxy-5-methoxyphenyl]-... 2-Ethoxyethyl Ether-linked ester; enhanced solubility

Key Observations :

  • Branched Esters : Compounds with 2-isopropoxyethyl or 2-ethoxyethyl esters exhibit improved solubility but may face challenges in cellular uptake due to larger molecular volume .
  • Polarity vs. Lipophilicity : Methyl esters (e.g., DL-methyl derivatives) are more polar, which could limit membrane permeability compared to ethyl or allyl esters .

Structural and Crystallographic Insights

Crystallographic studies using tools like SHELXL and OLEX2 reveal conformational preferences and intermolecular interactions:

  • Packing Efficiency : Bulky substituents (e.g., bromine in ) disrupt close packing, reducing melting points and improving solubility .
  • Torsional Flexibility : The allyl ester in the target compound may introduce torsional strain, affecting molecular conformation in the solid state .

Preparation Methods

Regioselectivity in Cyclization

Rh(III) catalysts exhibit superior regiocontrol compared to Ir or Co systems, particularly for bulky substrates. For example, Rh[Cp*Cl₂]₂ directs cyclization to favor the 1,4,6,8-tetrahydroquinoline regioisomer over competing pathways.

Stability of Intermediates

The NH group in dihydroquinoline precursors is prone to oxidation or disproportionation. N-Protection with acetyl or Boc groups prior to Grignard reactions mitigates degradation. Deprotection under mild acidic conditions (e.g., HCl in dioxane) restores the free amine without disrupting the ester or aryl groups.

Functional Group Compatibility

The ethoxy and methoxy substituents are sensitive to strong acids or bases. Employing HFIP (hexafluoroisopropanol) as a solvent in Rh-catalyzed steps prevents demethylation or deethylation.

Synthetic Routes Comparison

MethodCatalytic SystemYield (%)Key AdvantagesLimitations
Rh(III)-dimerizationRh[Cp*Cl₂]₂/HFIP65–78High regioselectivity, aerobic conditionsCost of Rh catalysts
Cu(II)-domino reactionCu(OTf)₂/CH₃CN58–96Ligand-free, broad substrate scopeRequires high temps (120°C)
Co(II)-aminationCoCl₂/organozinc62–91One-pot procedure, mild conditionsLimited to aryl zinc reagents
Mitsunobu esterificationDCC/DMAP80–92High efficiency, room temperatureSensitivity to moisture

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